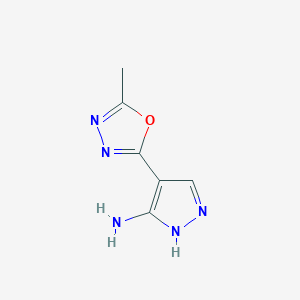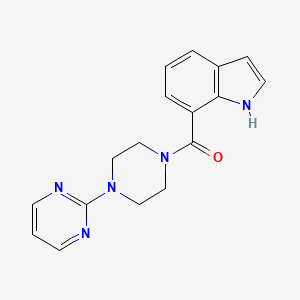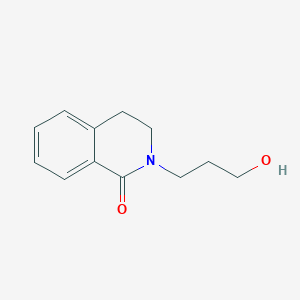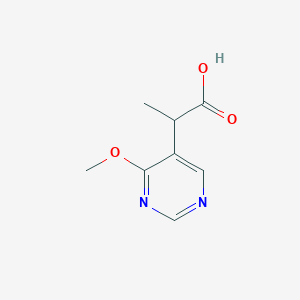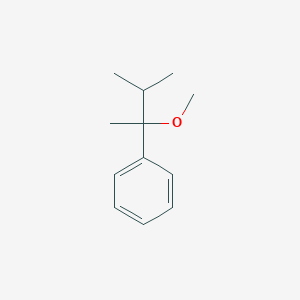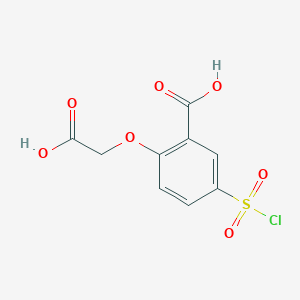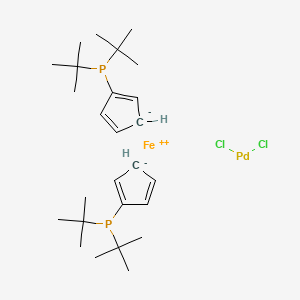
1,1'-Bis(di-tert-butylphosphino)ferrocene-palladium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
Preparation Methods
The preparation of 1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride typically involves the reaction of 1,1’-Bis(DI-T-butylphosphino)ferrocene with bis(acetonitrile)palladium(II) chloride. The process includes mixing the ferrocene derivative with an organic solvent and stirring the mixture at elevated temperatures under a nitrogen atmosphere. The palladium precursor is then added, and the reaction mixture is stirred for several hours before cooling, crystallizing, and filtering to obtain the final product . This method is known for its simplicity and high yield.
Chemical Reactions Analysis
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is primarily used as a catalyst in various cross-coupling reactions, including:
Suzuki Coupling: Involves the reaction of aromatic halides with boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides to form substituted alkenes.
Buchwald-Hartwig Cross Coupling: Forms carbon-nitrogen bonds by coupling aryl halides with amines.
Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides to form substituted alkynes
Common reagents used in these reactions include aryl halides, boronic acids, alkenes, amines, and terminal alkynes. The major products formed are biaryl compounds, substituted alkenes, carbon-nitrogen bonded compounds, and substituted alkynes.
Scientific Research Applications
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Facilitates the production of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds during reactions. It coordinates with reactants to form intermediate complexes, which then undergo transformations to yield the desired products. The palladium center plays a crucial role in these processes, enabling the activation of substrates and the formation of new bonds .
Comparison with Similar Compounds
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is unique due to its high stability and efficiency as a catalyst. Similar compounds include:
1,1’-Bis(DI-T-butylphosphino)ferrocene: Used as a ligand in various catalytic reactions.
Bis(triphenylphosphine)palladium(II) chloride: Another palladium-based catalyst used in cross-coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis .
These compounds share similar applications but differ in their stability, reactivity, and efficiency.
Properties
Molecular Formula |
C26H44Cl2FeP2Pd |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
LZWLLMFYVGUUAL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)
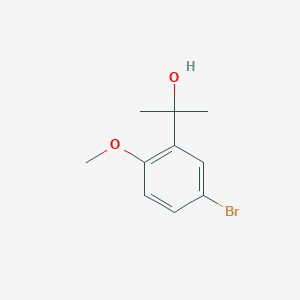
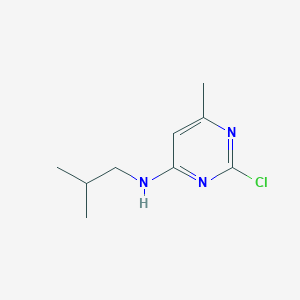
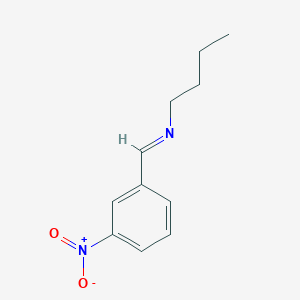
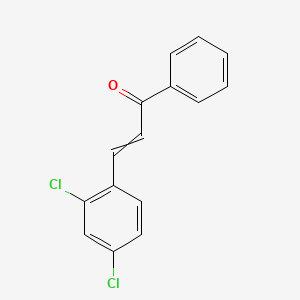
![1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B8642717.png)
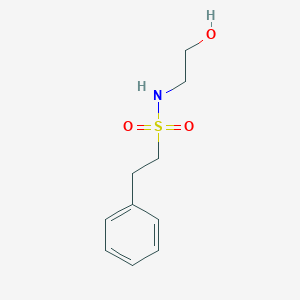
![4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride](/img/structure/B8642736.png)
